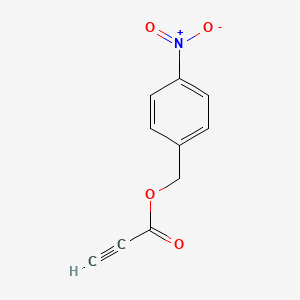

(4-Nitrophenyl)methyl prop-2-ynoate

Description

Contextualization within Nitroaryl Compounds and Alkynoate Esters

(4-Nitrophenyl)methyl prop-2-ynoate belongs to two significant classes of organic molecules: nitroaryl compounds and alkynoate esters. Nitroaromatic compounds, characterized by a nitro group (-NO2) attached to an aromatic ring, are a cornerstone of industrial chemistry, finding application in the synthesis of everything from dyes and polymers to pesticides and explosives. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and any attached functional groups. nih.gov This electronic effect is a key determinant in the chemical behavior of this compound.

Simultaneously, it is an alkynoate ester, specifically a propiolate, which is an ester of prop-2-ynoic acid. The defining feature of this class is the carbon-carbon triple bond, or alkyne functionality. This triple bond makes the molecule highly reactive and amenable to a variety of chemical transformations, most notably "click chemistry" reactions, which are prized for their efficiency and specificity in creating more complex molecules. ontosight.ai The combination of the nitroaryl group and the alkynoate ester functionality in a single molecule creates a unique chemical entity with a rich and varied reactivity profile, making it a valuable tool for synthetic chemists.

Aromatic esters that contain nitro groups are recognized as potential precursors for creating compounds with various biological activities. nih.gov The nitro group itself can be readily converted into other functional groups, such as amines, which further expands the synthetic possibilities. nih.govorganic-chemistry.org

Significance as a Key Intermediate in Chemical Synthesis

The true value of this compound lies in its role as a key intermediate in the synthesis of more complex and often biologically active molecules. Its unique structure serves as a versatile building block. For instance, compounds with similar structural motifs have been explored for their potential anti-inflammatory and anticancer properties. ontosight.ai

The reactivity of the alkyne group allows for its participation in a wide array of chemical reactions. One of the most powerful applications is in the construction of heterocyclic frameworks, which are common structural features in many pharmaceuticals and natural products. The nitro group, being a strong electron-withdrawing group, activates the molecule for certain types of reactions and can itself be transformed into other functional groups to build molecular complexity. Research has shown that nitro-substituted esters are valuable intermediates in the synthesis of many natural products. nih.gov

Comparative Analysis with Structurally Related Prop-2-enoate Derivatives in Chemical Studies

To fully appreciate the unique chemical properties of this compound, it is instructive to compare it with its saturated analogue, (4-Nitrophenyl)methyl prop-2-enoate. The primary difference between these two molecules is the presence of a carbon-carbon triple bond (alkyne) in the former and a carbon-carbon double bond (alkene) in the latter. This seemingly small change has profound implications for their reactivity and potential applications.

The alkyne group in this compound is linear and more electron-deficient than the alkene in its counterpart. This makes the alkyne more susceptible to attack by nucleophiles and a better partner in cycloaddition reactions, which are fundamental processes in organic synthesis. The prop-2-enoate (acrylate) moiety, on the other hand, is a classic Michael acceptor, readily undergoing conjugate addition reactions.

While both compounds feature the 4-nitrophenyl group, which influences their electronic properties, the nature of the three-carbon ester chain dictates the specific synthetic pathways they are best suited for. For example, α-nitro aryl enoates have been shown to undergo interesting amination and aziridination reactions. researchgate.net

Below is a table summarizing the key properties of this compound and a related prop-2-enoate derivative.

| Property | This compound | Methyl 3-(4-nitrophenyl)prop-2-enoate |

| Molecular Formula | C10H7NO4 | C10H9NO4 nih.gov |

| Molecular Weight | 205.17 g/mol | 207.18 g/mol nih.gov |

| Key Functional Group | Alkyne (Carbon-Carbon Triple Bond) | Alkene (Carbon-Carbon Double Bond) |

| Primary Reactivity | Cycloadditions, Nucleophilic Additions | Michael Additions, Polymerization |

This comparative analysis highlights how a subtle change in the chemical structure, the difference between a double and a triple bond, leads to distinct chemical behaviors and, consequently, different applications in the field of chemical synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34846-03-2 |

|---|---|

Molecular Formula |

C10H7NO4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl prop-2-ynoate |

InChI |

InChI=1S/C10H7NO4/c1-2-10(12)15-7-8-3-5-9(6-4-8)11(13)14/h1,3-6H,7H2 |

InChI Key |

SARACICUNSZHSR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrophenyl Methyl Prop 2 Ynoate and Its Derivatives

Direct Synthetic Routes to (4-Nitrophenyl)methyl prop-2-ynoate

The direct formation of this compound can be achieved through several established synthetic protocols.

Esterification of Substituted Propiolic Acids

A primary and straightforward method for synthesizing this compound is the direct esterification of propiolic acid with (4-nitrophenyl)methanol. This reaction is typically facilitated by an acid catalyst. The general principle involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. ceon.rs

In a related procedure for synthesizing other p-nitrophenyl esters, p-nitrobenzoic acid is reacted with an amino alcohol in an inert solvent like xylene at elevated temperatures (135-140°C) without a traditional acid catalyst. google.com The water formed during the reaction is continuously removed via azeotropic distillation to drive the equilibrium towards the ester product. google.com Another approach involves converting a carboxylic acid to its more reactive acid chloride form using thionyl chloride with a catalytic amount of DMF. nih.gov This acid chloride is then reacted with 4-nitrophenol (B140041) in the presence of a base like triethylamine (B128534) to yield the final ester. nih.gov

Palladium-Catalyzed Synthesis of Alkynoate Esters

Palladium-catalyzed reactions offer a powerful and versatile alternative for synthesizing alkynoate esters. rsc.org One prominent method is the palladium-catalyzed alkoxycarbonylation of terminal alkynes. nih.govnih.gov This process involves the reaction of a terminal alkyne, carbon monoxide (CO), and an alcohol in the presence of a palladium catalyst system. nih.gov

A notable system employs a homogeneous Palladium(II) catalyst with an inexpensive amine ligand like TMEDA (tetramethylethylenediamine), using oxygen as the terminal oxidant. nih.govnih.gov This method is advantageous as it often operates under milder conditions and has a broad substrate scope, avoiding the need for large excesses of the alcohol. nih.govnih.gov The development of new ligands is crucial for fine-tuning the catalyst's properties to control activity and selectivity. rsc.org The catalytic cycle, however, can be complex and is not yet fully understood. core.ac.uk

General Synthetic Approaches for Related Prop-2-ynoates and Analogues

The synthesis of prop-2-ynoate derivatives benefits from a wide array of general esterification methods and the optimization of catalytic systems.

Activation of Carboxylic Acids for Esterification (e.g., Steglich Conditions)

For substrates that are sensitive to acid or sterically hindered, methods that activate the carboxylic acid are preferred. organic-chemistry.org The Steglich esterification is a mild and effective method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.org This reaction is typically performed at room temperature in aprotic solvents. wikipedia.org

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst and producing dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgwikipedia.org The addition of a catalytic amount of DMAP is crucial as it accelerates the reaction and suppresses the formation of an N-acylurea byproduct, which can occur from a slow acyl migration. organic-chemistry.orgwikipedia.org

A typical laboratory procedure involves adding DMAP to a solution of the carboxylic acid and alcohol in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2), followed by the addition of DCC at 0°C. The reaction is stirred for a few hours at room temperature. organic-chemistry.org

Optimization of Catalytic Systems and Reaction Conditions

Optimizing reaction conditions is key to maximizing the yield and purity of the desired prop-2-ynoate ester. Factors such as the choice of catalyst, solvent, temperature, and reactant stoichiometry are critical.

For palladium-catalyzed carbonylations, catalyst systems have evolved significantly. While early systems often had limitations, newer homogeneous Pd(II) catalysts with amine ligands have shown increased substrate scope and efficiency. nih.govnih.gov Heterogeneous palladium catalysts, such as palladium on carbon, have also been used, offering the advantage of easier catalyst recycling. nih.gov However, these may have their own limitations, such as a reduced scope for certain substrates like secondary alcohols. nih.gov

In classical esterification, the reaction rate and yield are influenced by temperature and the molar ratio of reactants. ceon.rs Increasing the temperature generally increases the reaction rate. ceon.rs Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium to favor the formation of the ester. ceon.rsgoogle.com The choice of catalyst can also be crucial; for instance, in DCC-mediated esterifications, adding a strong acid catalyst like p-toluenesulfonic acid (pTSA) can substantially increase yields compared to non-catalyzed reactions. google.com

Below is a table summarizing the effect of different catalysts on the synthesis of various esters, illustrating the importance of catalyst selection.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield (%) | Reference |

| Benzoic Acid | Phenylmethanol | DCC, DMAP | Dichloromethane | 95 | organic-chemistry.org |

| 3-Phenylpropionic Acid | 1-Butanol | DCC, pTSA | Pyridine | 96 | google.com |

| 3-Phenylpropionic Acid | 1-Butanol | DCC | Pyridine | 66 | google.com |

| Phenylacetic Acid | t-Butanol | DCC, DMAP | Dichloromethane | 91 | organic-chemistry.org |

| Phenylpropiolic Acid | Methanol | Pd(OAc)₂, TMEDA, O₂ | Toluene | High | nih.govnih.gov |

Exploration of Advanced Synthetic Routes to Analogous Compounds

Research into the synthesis of alkyne-containing molecules continues to evolve, with novel methods being developed to create these valuable compounds. nih.gov Advanced synthetic routes often focus on efficiency, milder reaction conditions, and the ability to tolerate a wide range of functional groups. organic-chemistry.org

One-pot, multi-step reactions represent a significant advancement, improving efficiency by avoiding the isolation of intermediates. For example, esters can be reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H) and then converted directly to terminal alkynes in the same reaction vessel using reagents like the Bestmann-Ohira reagent. organic-chemistry.org

The development of novel catalytic systems is another frontier. For instance, visible-light-driven reactions have been developed for the three-component assembly of alkynes, thiols, and trifluoromethylarenes, creating complex fluorine- and sulfur-containing molecules under mild conditions. acs.org Furthermore, enzymatic processes, using enzymes like lipases, are being explored as environmentally friendly alternatives for ester synthesis. rsc.orggoogle.com These biocatalytic methods can offer high selectivity and operate under green conditions, often in solvent-free systems. rsc.org

Knoevenagel Condensation Methodologies

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. nih.govwikipedia.orgnumberanalytics.com The reaction proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. nih.govresearchgate.net

While a direct, one-pot synthesis of this compound via a classical Knoevenagel condensation is not commonly reported, the principles of this reaction can be applied to construct precursors or analogs. A plausible strategy would involve the reaction of 4-nitrobenzaldehyde (B150856) with a compound containing an active methylene group flanked by an ester and a propargyl moiety. The active methylene compound's protons are rendered acidic by adjacent electron-withdrawing groups, facilitating deprotonation by a mild base like piperidine (B6355638) or an amine salt. wikipedia.orgmychemblog.com The resulting carbanion would then act as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration would lead to a more complex unsaturated product containing the nitrophenyl and propargyl groups. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the product selectivity and yield. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| Aldehyde/Ketone | Active Methylene Compound | Weak Base (e.g., Piperidine, Amines) | α,β-Unsaturated Compound | nih.govresearchgate.net |

| 4-Nitrobenzaldehyde | Propargyl Malonate Derivative | Piperidine/Acetic Acid | (4-Nitrophenyl)vinyl propargyl derivative | nih.gov |

Table 1: Overview of Knoevenagel Condensation for Related Structures

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes with high (E)-stereoselectivity. wikipedia.orgyoutube.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgthieme-connect.com The phosphonate carbanion is generated by treating a phosphonate ester with a base. youtube.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture. researchgate.net

For the synthesis of alkyne-containing structures related to this compound, a modified HWE approach can be envisioned. While the classical HWE reaction yields alkenes, variations of this methodology can be employed to construct carbon-carbon bonds leading to functionalized alkynes. For instance, a strategy could involve the reaction of a phosphonate ylide bearing a propargyl group with 4-nitrobenzoyl chloride. Alternatively, a phosphonate containing the 4-nitrobenzyl moiety could be reacted with a carbonyl compound that includes the prop-2-ynoate functionality. Recent advancements have demonstrated the utility of the HWE reaction in the synthesis of complex natural products, highlighting its versatility. nih.gov The choice of base, solvent, and the structure of the phosphonate reagent are critical in controlling the stereochemical outcome and yield of the reaction. mdpi.com

| Phosphonate Reagent | Carbonyl Compound | Base | Product Type | Ref. |

| Stabilized Phosphonate Ester | Aldehyde/Ketone | NaH, KHMDS | (E)-Alkene | wikipedia.orgmdpi.com |

| Propargylphosphonate Ester | 4-Nitrobenzaldehyde | Strong Base | Functionalized Enyne | thieme-connect.com |

| Bis(2,2,2-trifluoroethyl) Phosphonate | Aldehyde | KHMDS/18-crown-6 | (Z)-Alkene | mdpi.com |

Table 2: Horner-Wadsworth-Emmons Reaction for Related Structures

Morita-Baylis-Hillman Reactions for Related Structures

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine. mychemblog.comwikipedia.org This reaction is highly atom-economical and produces densely functionalized allylic alcohols. mychemblog.comnrochemistry.com

The MBH reaction is particularly relevant to the synthesis of structures related to this compound. Studies have shown the successful reaction of 4-nitrobenzaldehyde with propiolates, such as methyl propiolate, in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). researchgate.net This reaction yields a functionalized product containing both the 4-nitrophenyl group and a propiolate-derived moiety. The reaction mechanism involves the nucleophilic addition of the catalyst to the propiolate, which then attacks the aldehyde. Subsequent proton transfer and catalyst elimination afford the final product. The reaction conditions can be optimized to favor the desired adduct.

| Aldehyde | Activated Alkene/Alkyne | Catalyst | Product | Ref. |

| 4-Nitrobenzaldehyde | Methyl Acrylate | DABCO | Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | researchgate.net |

| 4-Nitrobenzaldehyde | Cyclohexenone | Designed Protein (BH32 N14I) | 2-(Hydroxy(4-nitrophenyl)methyl)cyclohex-2-enone | acs.org |

| Aldehyde | Acrylonitrile | Tricyclohexylphosphine | α-Cyano-β-hydroxyalkane | youtube.com |

Table 3: Morita-Baylis-Hillman Reactions with 4-Nitrobenzaldehyde

Derivatization Strategies via Functional Group Transformations

The presence of both a nitrophenyl group and a terminal alkyne in this compound provides two distinct handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Transformation of the Nitrophenyl Moiety

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. The most common transformation is its reduction to an amine. The chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as the alkyne and ester in this compound, is a key consideration.

Several catalytic systems have been developed for the selective reduction of nitroarenes. For instance, a ruthenium-based catalyst, (Ph₃P)₃RuCl₂, with Zn/water as the stoichiometric reductant, has been shown to chemoselectively reduce nitro groups in the presence of alkynes and ketones. organic-chemistry.orgnih.gov Another approach involves using an air-stable manganese-based catalyst for the hydrogenation of nitroarenes, which tolerates ester and amide functionalities. acs.org Iron-based catalysts in the presence of a silane (B1218182) reducing agent have also demonstrated high chemoselectivity for nitro group reduction over other reactive groups. researchgate.net The resulting aminophenyl derivative can then be further functionalized, for example, through diazotization or acylation reactions.

| Nitroarene Substrate | Catalyst/Reagent | Product | Key Features | Ref. |

| Nitroarene with Alkyne/Ketone | (Ph₃P)₃RuCl₂, Zn/H₂O | Aniline | Chemoselective for nitro group | organic-chemistry.orgnih.gov |

| Nitroarene with Ester/Amide | Mn-based catalyst, H₂ | Aniline | Tolerates various functional groups | acs.org |

| Functionalized Nitroarene | Fe(acac)₃, PhSiH₃ | Aniline | High chemoselectivity | researchgate.net |

| Aromatic Nitro Compound | Fe₃O₄-MWCNTs@PEI-Ag, NaBH₄ | Aniline | Magnetically recoverable catalyst | nih.gov |

Table 4: Chemoselective Reduction of the Nitrophenyl Group

Reactions at the Alkyne Functional Group

The terminal alkyne of this compound is a highly valuable functional group for carbon-carbon and carbon-heteroatom bond formation.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction is a powerful tool for the synthesis of internal alkynes. wikipedia.orgnih.gov this compound can be coupled with a variety of aryl or vinyl halides to introduce diverse substituents at the terminus of the alkyne. Recent advancements have led to the development of copper-free and more robust catalytic systems. nih.gov A dual gold and palladium catalytic system has also been shown to be highly effective, tolerating sensitive functional groups like azides. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov this compound can readily participate in CuAAC reactions with various organic azides to generate a library of triazole-containing derivatives. nih.govnih.gov The resulting triazole ring is a stable and often biologically active scaffold. nih.gov

| Alkyne Substrate | Coupling Partner | Catalyst System | Product | Ref. |

| Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst | Internal Alkyne | nih.govorganic-chemistry.org |

| Homopropargyl Bromide | Aryl/Vinyl Electrophile | Ni catalyst | Internal Alkyne | wikipedia.org |

| Terminal Alkyne | Organic Azide | Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole | nih.govnih.govnih.gov |

| Terminal Alkyne | Aryl Halide | PdCl₂(PPh₃)₂/AuCl(PPh₃) | Internal Alkyne | organic-chemistry.org |

Table 5: Derivatization Reactions at the Alkyne Terminus

Chemical Reactivity and Mechanistic Investigations of 4 Nitrophenyl Methyl Prop 2 Ynoate

Reactivity of the Nitrophenyl Group

The 4-nitrophenyl group, often referred to as a p-nitrophenyl (pNP) group, significantly influences the reactivity of the entire molecule. Its primary impact stems from the strong electron-withdrawing nature of the nitro (–NO2) substituent.

Electron-Withdrawing Effects and Aromatic System Reactivity

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. chegg.compearson.com Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. chegg.com By resonance, the nitro group delocalizes the pi electrons of the benzene (B151609) ring, creating a partial positive charge on the ortho and para positions. quora.com In (4-nitrophenyl)methyl prop-2-ynoate, this places a partial positive charge on the carbon atom to which the benzyl (B1604629) group is attached.

This strong electron-withdrawing effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions. quora.com Any incoming electrophile would be repelled by the electron-deficient nature of the ring, making substitution at the ortho and para positions particularly unfavorable. quora.com Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, although this is less common for this specific compound.

The electron-withdrawing properties of the nitro group also play a crucial role in the reactivity of the ester group, as it stabilizes the leaving group (4-nitrophenoxide) during hydrolysis and other substitution reactions.

Reduction and Redox Processes

The nitro group of this compound is readily susceptible to reduction. This transformation is a cornerstone of its chemical utility, allowing for the conversion of the nitro functionality into an amino group (–NH2). This reduction can be achieved using a variety of reagents, including:

Catalytic hydrogenation (e.g., H2 over Pd/C, PtO2)

Metals in acidic media (e.g., Sn/HCl, Fe/HCl)

Transfer hydrogenation (e.g., ammonium (B1175870) formate, hydrazine)

The reduction proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the corresponding (4-aminophenyl)methyl prop-2-ynoate. This transformation dramatically alters the electronic properties of the aromatic ring, converting an electron-withdrawing group into a strong electron-donating group.

The redox potential of the nitro group makes it a useful electrochemical handle. The reduction of the nitro group can be monitored by techniques like cyclic voltammetry, providing insights into the electronic environment of the molecule. The presence of the nitro group can also influence the photochemical properties of the molecule, in some cases inhibiting photo-reactivity. researchgate.net

Reactivity of the Prop-2-ynoate Moiety

The prop-2-ynoate portion of the molecule contains a terminal alkyne and an ester functionality, both of which are sites of significant reactivity.

Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond of the prop-2-ynoate moiety is an electron-rich region, making it susceptible to attack by various nucleophiles. These reactions are often catalyzed by transition metals, particularly copper and palladium.

One of the most important reactions of terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science.

Other nucleophiles can also add across the triple bond. For example, thiols can undergo thiol-yne reactions, and amines can participate in hydroamination reactions, often with the aid of metal catalysts.

Ester Hydrolysis and Transesterification Reactions

The ester linkage in this compound is a key site for nucleophilic acyl substitution reactions, including hydrolysis and transesterification.

Hydrolysis: The ester can be cleaved by hydrolysis under either acidic or basic conditions to yield 4-nitrobenzyl alcohol and prop-2-ynoic acid. Base-catalyzed hydrolysis is generally more facile. The reaction proceeds through a tetrahedral intermediate, and the rate of reaction is significantly enhanced by the electron-withdrawing nitro group. semanticscholar.orgmdpi.com The nitro group stabilizes the resulting 4-nitrophenoxide leaving group, making it a better leaving group and thus accelerating the reaction. semanticscholar.orgemerginginvestigators.org The hydrolysis of similar p-nitrophenyl esters is often used as a model system for studying enzyme kinetics, as the release of the yellow-colored p-nitrophenoxide ion can be easily monitored spectrophotometrically. semanticscholar.orgemerginginvestigators.orgresearchgate.net

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), this compound can undergo transesterification. This reaction replaces the 4-nitrobenzyl alcohol portion of the ester with a different alcohol, forming a new prop-2-ynoate ester. This process is an equilibrium, and the position of the equilibrium can be controlled by using a large excess of the new alcohol or by removing one of the products.

Cycloaddition Chemistry Involving this compound and its Analogues

The alkyne functionality of this compound and its analogues makes them excellent partners in cycloaddition reactions. These reactions are powerful methods for the construction of cyclic and heterocyclic systems.

As mentioned previously, the most prominent cycloaddition is the 1,3-dipolar cycloaddition with azides (CuAAC) to form triazoles. ontosight.ai This reaction is a cornerstone of modern organic synthesis.

The alkyne can also participate as a dienophile in Diels-Alder reactions , reacting with a conjugated diene to form a six-membered ring. The reactivity of the alkyne in Diels-Alder reactions is enhanced by the electron-withdrawing nature of the adjacent ester group. However, alkynes are generally less reactive dienophiles than their corresponding alkenes.

Furthermore, the alkyne can react with other 1,3-dipoles, such as nitrile oxides and nitrones, to generate a variety of five-membered heterocyclic rings. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the alkyne and the 1,3-dipole.

The diverse reactivity of the nitrophenyl group and the prop-2-ynoate moiety makes this compound a versatile building block in organic synthesis, enabling the construction of complex molecules with a wide range of potential applications.

Exploration of 1,3-Dipolar Cycloaddition Pathways

This compound serves as a competent dipolarophile in [3+2] cycloaddition reactions, a cornerstone of heterocyclic synthesis. This reaction class involves the combination of a 1,3-dipole with a π-system (the dipolarophile) to form a five-membered ring. The activated triple bond of this compound readily engages with various 1,3-dipoles.

Key examples of these pathways include:

Reaction with Azides: In what is a hallmark of "click chemistry," the reaction with organic azides furnishes stable 1,2,3-triazoles. This transformation is known for its high efficiency and specificity. nih.gov

Reaction with Nitrile Oxides: Cycloaddition with nitrile oxides provides a direct route to isoxazoles, which are stable, aromatic heterocyclic compounds. youtube.com

Reaction with Nitrones: The reaction with nitrones leads to the formation of isoxazolidine (B1194047) rings. These reactions are noted for their ability to generate sterically crowded molecules with high yields under mild conditions. researchgate.net

These cycloadditions are powerful methods for rapidly constructing complex molecular architectures from simpler precursors. youtube.comnih.gov The resulting heterocyclic products are prevalent scaffolds in medicinal chemistry and materials science. nih.govmdpi.com

Mechanistic Studies of Cycloaddition Regio- and Stereoselectivity

The orientation and stereochemical outcome of the 1,3-dipolar cycloaddition are of paramount importance, and have been the subject of extensive mechanistic investigation, often employing computational methods like Density Functional Theory (DFT). researchgate.netnih.govnih.gov For unsymmetrical alkynes like this compound, the 1,3-dipole can add in two different orientations, leading to regioisomers.

Mechanistic studies reveal that these reactions typically proceed through a concerted, though often asynchronous, one-step mechanism. nih.govnih.gov The asynchronicity implies that the formation of the two new sigma bonds is not perfectly simultaneous in the transition state.

The regioselectivity is governed by the electronic properties of the reactants. nih.govresearchgate.net DFT and Frontier Molecular Orbital (FMO) theory are used to rationalize the observed outcomes. nih.gov In the case of this compound, the electron-withdrawing ester and nitrophenyl groups create a polarized alkyne. The reaction's regiochemistry is determined by the alignment of the dipole's and dipolarophile's orbitals to achieve the most stabilizing interaction. researchgate.net For instance, in reactions with nitrones, the global electron flow is typically predicted from the nucleophilic nitrone to the electrophilic alkyne, dictating the preferred regioisomeric pathway. nih.govmdpi.com

Stereoselectivity becomes a factor when the approach of the dipole to the dipolarophile can create stereocenters. DFT calculations of activation energies for different stereoisomeric transition states (e.g., endo and exo) can predict the favored product. nih.gov For many [3+2] cycloadditions, a clear energetic preference for one stereoisomeric pathway is observed. mdpi.comnih.gov

Table 1: Factors Influencing Selectivity in Cycloadditions

| Factor | Description | Relevance to this compound |

|---|---|---|

| Electronic Effects | The electron-withdrawing nature of substituents on the alkyne enhances its reactivity and directs the regiochemical outcome. | The ester and p-nitrophenyl groups increase the electrophilicity of the alkyne, making it a highly reactive dipolarophile. |

| Steric Hindrance | Bulky groups on either the dipole or dipolarophile can disfavor certain transition states, influencing both regio- and stereoselectivity. | The propargyl ester moiety presents a specific steric profile that influences the approach of the 1,3-dipole. |

| Reaction Mechanism | Whether the reaction is concerted or stepwise, and the degree of asynchronicity in the transition state. | DFT studies consistently point towards a concerted, polar, one-step mechanism for these types of cycloadditions. nih.govnih.gov |

| Thermodynamics | The relative stability of the final products. Many [3+2] cycloadditions are irreversible due to the formation of highly stable aromatic or pseudo-aromatic rings. nih.govnih.gov | Formation of aromatic triazoles or isoxazoles is highly exothermic, driving the reaction to completion and rendering it irreversible. nih.govyoutube.commdpi.com |

Retro-Cycloaddition Processes

Retro-cycloaddition is the microscopic reverse of a cycloaddition reaction, where the cycloadduct fragments back into its constituent components. The propensity for this to occur is directly related to the thermodynamic stability of the cycloadduct.

For the five-membered heterocycles formed from the cycloaddition of this compound, such as 1,2,3-triazoles and isoxazoles, the retro-cycloaddition process is generally disfavored. This is because these products possess significant aromatic character and are thus thermodynamically very stable. youtube.com The cycloaddition reactions are often highly exothermic and considered irreversible under typical reaction conditions. nih.govnih.govmdpi.com While retro-cycloadditions can be induced under forcing conditions (e.g., high temperatures), the stability of the heterocyclic products makes them robust intermediates for further synthetic transformations. In some distinct systems, retro-rearrangements like the retro-Claisen have been observed, but this is dependent on the specific structure of the cycloadduct. pku.edu.cn

Role as an Electrophilic or Dipolarophilic Reagent in Organic Transformations

In the context of 1,3-dipolar cycloadditions, this compound functions as the dipolarophile . nih.gov Its reactivity in this role is significantly enhanced by its electronic structure. The terminal alkyne is electron-deficient due to the conjugative and inductive effects of the ester group and the powerful electron-withdrawing nitro group on the benzene ring.

This electron deficiency lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it a more potent electrophile . According to FMO theory, a smaller energy gap between the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's LUMO leads to a faster reaction rate. Therefore, this compound is expected to react rapidly with electron-rich 1,3-dipoles. The reaction mechanism is characterized by a nucleophile-electrophile interaction, where the dipole acts as the nucleophile and the activated alkyne of this compound serves as the electrophile. researchgate.netmdpi.com

Chemo- and Regioselective Functionalization Studies

Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the preferential formation of one constitutional isomer over another. Studies on the functionalization of complex molecules underscore the importance of achieving high selectivity. nih.govnih.gov

For this compound, the alkyne is the most reactive site for the transformations discussed. The 1,3-dipolar cycloaddition is an excellent example of a highly chemo- and regioselective functionalization.

Chemoselectivity: The reaction occurs specifically at the carbon-carbon triple bond, leaving other functional groups within the molecule, such as the ester and the nitro group, intact under the mild conditions often employed for these cycloadditions.

Regioselectivity: As detailed in section 3.3.2, the electronic bias of the alkyne ensures that the cycloaddition proceeds with a high degree of regiocontrol, typically leading to a single major regioisomer. nih.govresearchgate.net DFT calculations are instrumental in predicting and explaining this selectivity, which arises from the relative stabilities of the possible transition states. pku.edu.cnnih.gov

This inherent selectivity allows for the precise, late-stage functionalization of molecules containing the this compound moiety, enabling the targeted synthesis of complex derivatives. nih.gov

Advanced Applications of 4 Nitrophenyl Methyl Prop 2 Ynoate in Chemical Science

Potential Role as a Versatile Building Block in Complex Organic Synthesis

The structure of (4-Nitrophenyl)methyl prop-2-ynoate suggests significant potential as a bifunctional building block in organic synthesis. The terminal alkyne (prop-2-ynoate) function is a key substrate for a wide array of chemical transformations. Most notably, it is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is used to form stable triazole rings, linking molecular fragments under mild conditions. This terminal alkyne can also participate in Sonogashira couplings, C-H activation reactions, and various cycloadditions, making it a versatile point for carbon-carbon and carbon-heteroatom bond formation.

Simultaneously, the 4-nitrobenzyl group serves two primary roles. Firstly, it is a well-established protecting group for alcohols and carboxylic acids, which can be cleaved under specific reductive or photolytic conditions. Secondly, the nitroaromatic system can be chemically modified. The nitro group can be reduced to an amine, which then opens up a vast number of subsequent reactions, such as diazotization, acylation, and the formation of amides or sulfonamides. This dual reactivity makes the compound a potentially valuable intermediate for the synthesis of complex, polyfunctional molecules.

Hypothetical Contributions to Polymer Chemistry and Advanced Materials

While no specific research documents the use of this compound in polymer science, its structure is highly suggestive of several applications.

Incorporation into Functionalized Polymer Architectures

The terminal alkyne group is a prime candidate for post-polymerization modification. Polymers bearing pendant alkyne groups can be readily functionalized using click chemistry. If this compound were used as a monomer or incorporated into a polymer backbone, the pendant p-nitrobenzyl ester groups would allow for the attachment of a wide variety of molecules (e.g., fluorescent dyes, bioactive compounds, or other polymers) via CuAAC, enabling the creation of highly tailored polymer architectures.

Development of Materials with Specific Optical Properties

The 4-nitrophenyl moiety is a classic electron-withdrawing group often used in the design of chromophores for nonlinear optics (NLO). When conjugated with an electron-donating group, such a system can exhibit a large molecular hyperpolarizability, a key requirement for NLO materials used in optical communications and data storage. The incorporation of this compound into a polymer could align these chromophores, potentially leading to materials with significant second-order NLO effects. However, no studies have been published to confirm this for this specific compound.

Use as Monomers and Crosslinking Agents

The alkyne functionality allows this compound to act as a monomer in polymerization reactions, such as those catalyzed by transition metals. Furthermore, if a molecule were designed with two such propargyl ester units, it could serve as a crosslinking agent. Crosslinking is critical for enhancing the mechanical strength, thermal stability, and chemical resistance of polymer materials by creating a three-dimensional network between polymer chains.

Speculative Applications in Agrochemical Research and Production

Many commercial agrochemicals, including insecticides, herbicides, and fungicides, are nitroaromatic compounds. The nitro group is often essential for the molecule's biological activity. For instance, some nitrophenyl derivatives act as uncouplers of oxidative phosphorylation or inhibitors of specific enzymes in pests or weeds. The combination of a nitroaromatic ring with an alkyne handle in this compound makes it an interesting, though unexplored, scaffold for the synthesis of novel agrochemical candidates. The alkyne could be used to attach various lipophilic or pharmacophoric side chains to probe structure-activity relationships.

Theoretical Utility in Specialty Chemical Synthesis and Industrial Applications

In the broader context of specialty chemicals, this compound could serve as a valuable intermediate. The ester linkage is susceptible to hydrolysis, which would release (4-nitrophenyl)methanol and propiolic acid. More significantly, the compound could be used as a stable, crystalline source of the propargyl group for transfer to other molecules. The p-nitrobenzyl group itself is a key component in the synthesis of various specialty materials, including dyes and photoresists. The reduction of the nitro group to an amine would yield (4-Aminophenyl)methyl prop-2-ynoate, a precursor for azo dyes, pharmaceuticals, and specialized polymers.

Integration in Catalyst Development and Arylating Agents

The unique structural components of this compound suggest its potential utility in the sophisticated fields of catalyst development and as a precursor for arylating agents. The terminal alkyne provides a reactive handle for incorporation into larger catalytic scaffolds, while the nitrophenyl group can be chemically transformed to generate reactive arylating species. Despite this potential, direct and extensive research on the specific applications of this compound in these areas is limited. The following sections explore the theoretical basis for these applications, drawing parallels from well-established palladium-catalyzed cross-coupling reactions involving similar structural motifs.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The terminal alkyne in this compound makes it a suitable candidate for several key palladium-catalyzed reactions, including the Sonogashira, Heck, and Suzuki couplings.

Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. In this context, this compound could serve as the alkyne component. Research on analogous structures, such as the Sonogashira coupling of 1-iodo-4-nitrobenzene (B147127) with propargyl alcohol, demonstrates the feasibility of coupling nitrophenyl-containing compounds with terminal alkynes. While no specific data tables for the reaction of this compound are available, the general conditions for such transformations are well-documented.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 100 °C |

This table represents generalized conditions and would require optimization for the specific substrate this compound.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While this compound itself is not a typical substrate for the Heck reaction, its derivatives could be. For instance, if the alkyne were to be selectively reduced to an alkene, the resulting (4-Nitrophenyl)methyl prop-2-enoate could potentially participate in Heck-type couplings.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. Similar to the Heck reaction, derivatives of this compound would be necessary for its participation in Suzuki coupling. For instance, conversion of the nitro group to a halide would render the molecule suitable for coupling with various boronic acids.

Potential as an Arylating Agent Precursor

The 4-nitrophenyl group in the molecule can be chemically modified to generate a potent arylating agent. The nitro group can be reduced to an amine, which can then be diazotized to form a diazonium salt. Aryl diazonium salts are versatile intermediates in organic synthesis and can be used in various transformations, including the Sandmeyer and Meerwein arylation reactions, to introduce the phenyl group to other molecules.

Furthermore, under certain palladium-catalyzed conditions, the carbon-iodine bond of a hypothetical 1-iodo-4-nitrophenyl precursor to our title compound could undergo oxidative addition to a palladium(0) center, initiating a catalytic cycle where the "4-nitrophenyl" moiety is transferred to another substrate.

The lack of specific research data on this compound in these advanced applications underscores a potential area for future investigation. The foundational principles of palladium catalysis and the known reactivity of its functional groups strongly suggest that this compound could be a valuable, yet currently untapped, resource in the synthetic chemist's toolkit.

Computational and Theoretical Studies on 4 Nitrophenyl Methyl Prop 2 Ynoate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-Nitrophenyl)methyl prop-2-ynoate, these methods could provide a detailed picture of its electronic nature.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules. By calculating the distribution of electron density, DFT can identify sites within the molecule that are susceptible to nucleophilic or electrophilic attack. For this compound, DFT calculations would likely show a significant polarization of the molecule due to the electron-withdrawing nitro group. This would influence the reactivity of the aromatic ring and the ester group. However, specific reactivity predictions based on DFT calculations for this compound are not currently available.

Electron Localization Function (ELF) Analysis for Bonding Characteristics

The Electron Localization Function (ELF) is a method used to visualize and analyze the nature of chemical bonds. An ELF analysis of this compound would reveal the characteristics of its covalent bonds and lone pairs of electrons. This would help in understanding the bonding patterns within the nitro group, the ester linkage, and the alkyne moiety. At present, no ELF analysis for this specific molecule has been published.

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a technique to calculate the distribution of electric charge among the atoms of a molecule. For this compound, an NPA would quantify the electron-withdrawing effect of the nitro group by showing a partial positive charge on the benzene (B151609) ring and a partial negative charge on the oxygen atoms of the nitro group. This charge distribution is crucial for understanding intermolecular interactions and reactivity. Specific NPA data for this compound has not been reported.

Conceptual Density Functional Theory Indices

Conceptual DFT provides a framework to understand and predict chemical reactivity through various indices such as chemical potential, hardness, and electrophilicity. These indices could be calculated for this compound to provide a quantitative measure of its reactivity. For example, a high electrophilicity index would suggest that the molecule is a good electron acceptor. As of now, these conceptual DFT indices have not been calculated and reported for this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling can be employed to study the step-by-step mechanism of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in reactions such as cycloadditions or nucleophilic substitutions. By calculating the energy of reactants, transition states, and products, computational models can determine the most likely reaction pathways. Such detailed mechanistic studies for this specific ester are not present in the current body of scientific literature.

In Silico Predictions of Chemical Behavior and Interactions

In silico methods, which are computational simulations, can be used to predict how a molecule will behave in different chemical environments and how it might interact with other molecules. For this compound, these predictions could range from its solubility in various solvents to its potential to act as an enzyme inhibitor. These predictions are valuable in guiding experimental work, but specific in silico studies on the chemical behavior and interactions of this compound are yet to be conducted and published.

Analytical and Spectroscopic Characterization Techniques in Research of 4 Nitrophenyl Methyl Prop 2 Ynoate

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For "(4-Nitrophenyl)methyl prop-2-ynoate", both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and propargyl moieties. The protons on the 4-nitrophenyl group typically appear as two doublets in the downfield region, a characteristic AA'BB' pattern, due to the strong electron-withdrawing effect of the nitro group. For a related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate (B8525525), these aromatic protons are observed at approximately 8.31 ppm and 7.3 ppm with a coupling constant (J) of 9.2 Hz. nih.govnih.gov The methylene (B1212753) protons (CH₂) of the propargyl group adjacent to the ester oxygen would likely appear as a doublet, coupled to the terminal acetylenic proton. The terminal acetylenic proton (≡CH) itself would resonate as a triplet, coupled to the methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key expected resonances include the carbonyl carbon of the ester group, carbons of the aromatic ring (with the carbon attached to the nitro group being the most deshielded), the methylene carbon, and the two sp-hybridized carbons of the alkyne. For comparison, in 2-methylpropene, the sp² carbons of the double bond appear at chemical shifts of 142 ppm and 112 ppm. docbrown.info In various nitrophenyl derivatives, the aromatic carbons exhibit a wide range of chemical shifts depending on the substitution pattern. rsc.orgchemicalbook.com

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic (ortho to NO₂) | ~8.3 | Doublet | ~9 Hz |

| Aromatic (meta to NO₂) | ~7.4 | Doublet | ~9 Hz |

| Methylene (-CH₂-) | ~4.9 | Doublet | ~2.5 Hz |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165-170 |

| Aromatic (C-NO₂) | ~145-150 |

| Aromatic (C-O) | ~150-155 |

| Aromatic (CH) | ~120-130 |

| Acetylenic (-C≡) | ~75-80 |

| Acetylenic (≡CH) | ~75-80 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in "this compound".

IR Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands. A sharp, intense band around 1750-1770 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching vibration. The presence of the nitro group would be confirmed by two strong bands corresponding to asymmetric and symmetric stretching, typically found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. nih.govnih.gov The terminal alkyne C≡C stretch would appear as a weak to medium band in the region of 2100-2140 cm⁻¹, while the ≡C-H stretch would be a sharp, intense band around 3300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. For the analogous compound 4-nitrophenyl 2-bromo-2-methylpropanoate, characteristic IR peaks were observed at 1753 cm⁻¹ (C=O), 1615 and 1592 cm⁻¹ (benzene ring), and 1521 cm⁻¹ (NO₂). nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, which often gives a weak signal in the IR spectrum, typically shows a strong signal in the Raman spectrum. Similarly, the symmetric stretching vibration of the nitro group and the breathing modes of the aromatic ring would be readily observable. In a study of methyl prop-2-ynoate, the C=O oscillation was observed at 1700 cm⁻¹ in the Raman spectrum. nih.gov

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| ≡C-H | Stretching | ~3300 | IR (Strong, Sharp) |

| Aromatic C-H | Stretching | >3000 | IR (Medium) |

| C≡C | Stretching | ~2120 | IR (Weak), Raman (Strong) |

| C=O (Ester) | Stretching | ~1760 | IR (Strong) |

| Aromatic C=C | Stretching | ~1600, ~1475 | IR (Medium) |

| NO₂ | Asymmetric Stretch | ~1520 | IR (Strong) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. For "this compound" (C₁₀H₇NO₄), the expected exact mass is approximately 205.0375 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. However, in some cases, such as with electrospray ionization (ESI), the molecular ion may not be observed. nih.govnih.gov Common fragmentation pathways would likely involve the loss of the propargyl group, the nitro group, or carbon monoxide, leading to characteristic fragment ions.

UV-Visible spectroscopy is employed to study the electronic transitions within the chromophoric parts of the molecule. The 4-nitrophenyl group is a strong chromophore. P-nitrophenyl esters, such as p-nitrophenyl acetate (B1210297), exhibit significant absorbance in the UV region. sigmaaldrich.com The hydrolysis of these esters to 4-nitrophenol (B140041), which has a strong absorbance around 405 nm under basic conditions, is often used to monitor enzyme activity. sigmaaldrich.comresearchgate.net The UV-visible spectrum of "this compound" in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show strong absorption bands characteristic of the nitrophenyl aromatic system. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity. nih.gov The analysis of 4-nitrophenyl boronic acid pinacol (B44631) ester, a related compound, shows kinetic changes in the UV-vis spectra upon reaction, highlighting the utility of this technique in monitoring reactions involving the nitrophenyl moiety. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for "this compound" is currently available in the searched literature, analysis of related structures provides valuable insights.

For instance, the crystal structure of 4-nitrophenyl 2-bromo-2-methylpropanoate reveals that the plane of the nitro group is nearly coplanar with the benzene (B151609) ring, while the carboxylate group is significantly twisted out of the plane. nih.govnih.govresearchgate.net In another relevant structure, methyl prop-2-ynoate, the C≡C triple bond length was determined to be 1.1780 Å. nih.gov

Should single crystals of "this compound" be obtained, X-ray diffraction analysis would be expected to reveal:

The precise three-dimensional arrangement of the atoms.

The planarity of the nitrophenyl group.

The conformation of the ester linkage.

Intermolecular interactions, such as π-π stacking of the aromatic rings or C-H···O hydrogen bonds, which dictate the crystal packing. nih.govnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of "this compound".

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. By using an appropriate solvent system (mobile phase) and a stationary phase like silica (B1680970) gel, the compound can be separated from starting materials and byproducts. The separation of o- and p-nitrophenol by TLC has been well-documented, demonstrating the effectiveness of this technique for resolving isomers of nitrophenyl compounds. youtube.com

Column Chromatography: For purification on a larger scale, column chromatography is the method of choice. A stationary phase such as silica gel or alumina (B75360) is used to separate the target compound from impurities based on differences in polarity. wpmucdn.comresearchgate.net The choice of eluent, typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is used for both analytical purity assessment and preparative purification. Reversed-phase HPLC, using a C18 column with a mobile phase such as a mixture of acetonitrile and water, is a common method for analyzing and purifying esters and nitroaromatic compounds. chromforum.org The use of a UV detector allows for sensitive detection of the analyte due to the strong UV absorbance of the nitrophenyl group. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is crucial for assessing its purity after synthesis and for monitoring its stability under various conditions.

Research Findings:

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar nitroaromatic compounds provides a strong basis for establishing a suitable method. mtc-usa.comcdc.gov The presence of the polar nitro group and the aromatic ring makes reversed-phase HPLC the most common and effective approach. sigmaaldrich.com In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the elution order and retention time would be influenced by the polarity of the mobile phase, which is typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol. A higher proportion of the organic modifier would decrease the retention time.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the nitrophenyl group exhibits strong absorbance in the UV region. cdc.gov The selection of the detection wavelength would be optimized to the absorbance maximum of the compound to ensure high sensitivity.

A typical HPLC analysis of a reaction mixture containing this compound would allow for the separation of the product from starting materials (e.g., 4-nitrophenylmethanol and propargyl chloride) and any by-products, enabling the calculation of purity and yield.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. freshdesk.comlibretexts.org

Research Findings:

In the context of the synthesis of this compound, TLC is an indispensable tool. acs.org A small spot of the reaction mixture is applied to a TLC plate, which consists of a solid adsorbent (the stationary phase), typically silica gel or alumina, coated on a glass or plastic backing. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase).

As the mobile phase ascends the plate by capillary action, the components of the mixture travel up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases. Due to the presence of the polar nitro group and the ester functionality, this compound is expected to be a moderately polar compound. Its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be dependent on the polarity of the eluting solvent. A more polar solvent system would result in a higher Rf value.

Visualization of the spots on the TLC plate can often be achieved under UV light (at 254 nm) due to the UV-active nitrophenyl group, which would cause the spots to appear as dark areas on a fluorescent background. acs.orglibretexts.org Alternatively, staining with a chemical reagent like potassium permanganate (B83412) or iodine can be used. libretexts.org By comparing the Rf value of the product spot with those of the starting materials, the progress of the reaction can be effectively monitored. The appearance of a new spot and the disappearance of the starting material spots indicate the formation of the product. freshdesk.com

Table 2: Typical TLC System for Monitoring an Esterification Reaction

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized to achieve good separation. |

| Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate) |

Surface and Morphological Characterization in Materials Applications

When this compound is utilized in the fabrication of thin films or self-assembled monolayers (SAMs), its surface properties become critically important. Techniques like Atomic Force Microscopy and Spectroscopic Ellipsometry are vital for characterizing the morphology and thickness of these layers.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. azom.com It is an invaluable tool for characterizing the morphology, roughness, and homogeneity of thin films and coatings. unileoben.ac.atacs.org

Research Findings:

In the context of materials applications involving this compound, such as in the formation of a self-assembled monolayer on a substrate, AFM would be used to visualize the surface structure. researchgate.net The AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever due to the forces between the tip and the sample are recorded to generate a three-dimensional image of the surface. azom.com

For a thin film of this compound, AFM analysis could reveal:

Surface Roughness: Quantitative data on the root-mean-square (RMS) roughness of the film.

Film Homogeneity: Identification of any domains, aggregates, or defects within the film. acs.org

Film Thickness: While not a direct measurement, step-height analysis between a coated and uncoated region of the substrate can provide an accurate measure of the film thickness.

The quality of the film, including its uniformity and the absence of pinholes, is critical for its performance in applications like sensors or electronic devices, and AFM provides the means to assess these characteristics.

Spectroscopic Ellipsometry for Thin Film Properties

Spectroscopic Ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (refractive index and extinction coefficient) of thin films. rsc.orgnist.govacs.org

Research Findings:

When this compound is part of a thin film, spectroscopic ellipsometry can provide precise measurements of the film's thickness, often with sub-nanometer resolution. nih.govrsc.org The technique works by measuring the change in polarization of light upon reflection from the sample surface. acs.org This change is represented by two parameters, Psi (Ψ) and Delta (Δ).

By fitting the experimental Ψ and Δ spectra to a suitable optical model, which would typically consist of the substrate, the organic film, and any interface layers, the thickness and optical constants of the this compound film can be extracted. rsc.orgrsc.org The presence of the aromatic ring and the nitro group would influence the refractive index of the film.

Spectroscopic ellipsometry is particularly powerful for in-situ monitoring of film growth, allowing for real-time analysis of the deposition process. It complements the morphological information from AFM by providing highly accurate data on the average film thickness over a larger area. nih.gov

Table 3: Information Obtainable from Surface Characterization Techniques

| Technique | Information Provided |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, homogeneity, domain structure, step height (thickness) |

| Spectroscopic Ellipsometry | Film thickness, refractive index, extinction coefficient, interface properties |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a potent electrochemical technique for studying the redox behavior of chemical species. For this compound, CV can be used to investigate the reduction of the nitro group and to characterize its electrochemical properties if used, for example, as a modifier on an electrode surface.

Research Findings:

The electrochemical behavior of nitroaromatic compounds is well-documented. researchgate.netnih.govnih.gov The nitro group is electrochemically active and can be reduced in a series of steps. In a typical cyclic voltammogram of a nitroaromatic compound in an aqueous medium, an irreversible reduction peak is observed, corresponding to the reduction of the nitro group to a hydroxylamine (B1172632) derivative in a four-electron, four-proton process. researchgate.net

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

In aprotic media, the reduction can proceed through a one-electron transfer to form a stable radical anion:

R-NO₂ + e⁻ ⇌ [R-NO₂]⁻•

The exact potential at which this reduction occurs is dependent on the molecular structure, the solvent, and the pH of the solution. researchgate.net For this compound, the presence of the electron-withdrawing nitro group on the phenyl ring facilitates this reduction.

If this compound is immobilized on an electrode surface, CV can be used to characterize the modified electrode. The stability of the immobilized layer, the kinetics of the electron transfer, and the surface coverage can all be investigated using this technique. The alkyne group in the molecule also offers possibilities for further chemical modification on the electrode surface through "click" chemistry, and CV could be used to monitor these subsequent reactions.

Table 4: Expected Electrochemical Data from Cyclic Voltammetry

| Parameter | Expected Observation for this compound |

| Reduction Potential (Ep,c) | A cathodic peak corresponding to the reduction of the nitro group. The potential will be influenced by the solvent and pH. |

| Peak Current (Ip,c) | Proportional to the concentration of the compound and the square root of the scan rate for a diffusion-controlled process. |

| Reversibility | The reduction of the nitro group is typically irreversible in protic media. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Nitrophenyl)methyl prop-2-ynoate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of propiolic acid derivatives with 4-nitrophenol. A modified Pictet–Spengler reaction using methyl prop-2-ynoate and nitroaryl precursors has been reported to yield stereoisomers, with purification achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) . For nitro-group stability, reactions should be conducted under anhydrous conditions at 0–5°C to minimize hydrolysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm ester and nitrophenyl moieties. IR spectroscopy can validate the alkyne (C≡C stretch ~2100 cm) and nitro (asymmetric stretch ~1520 cm) groups.

- X-ray Crystallography : Single-crystal X-ray diffraction (173 K, Mo-Kα radiation) resolves molecular geometry. Software suites like SHELXL refine hydrogen bonding networks (e.g., C–H···O interactions) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: 234.05).

Advanced Research Questions

Q. What computational methods are suitable for studying the Diels–Alder reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts reaction pathways. For example:

- Transition State Analysis : Locate TS structures for cycloadditions using Gaussian 08. Intrinsic Reaction Coordinate (IRC) calculations verify connectivity between reactants and products.

- Solvent Effects : Include polarizable continuum models (PCM) for solvent (e.g., dichloromethane) to evaluate dielectric effects on activation energy .

- Data Table :

| Parameter | Value (B3LYP/6-31G(d)) |

|---|---|

| Activation Energy (ΔG‡) | 22.3 kcal/mol |

| Reaction Enthalpy (ΔH) | -18.7 kcal/mol |

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis (Bernstein et al., 1995) identifies hydrogen-bonding motifs. For example:

- C–H···O Networks : Nitro groups act as acceptors, forming R(8) motifs with adjacent alkyne protons.

- π-π Stacking : Nitrophenyl rings align with a centroid distance of 3.6 Å, contributing to lattice stability .

Q. How can researchers resolve contradictions in reaction outcomes involving this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via -NMR to detect intermediates. For Diels–Alder adducts, HPLC (C18 column, acetonitrile/water) separates regioisomers.

- Isotopic Labeling : Use -labeled nitro groups to track electronic effects via -NMR .

- Contradiction Example : Discrepancies in diastereomer ratios may arise from solvent polarity; replicate experiments in THF vs. DMF to isolate solvent effects .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for synthesis due to volatile byproducts.

- Storage : Store at 2–8°C in amber vials to prevent photodegradation.

- Waste Disposal : Neutralize acidic residues with NaHCO before transferring to halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.